4-Azido-N-(6-bromohexyl)benzamide
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Overview
Description
4-Azido-N-(6-bromohexyl)benzamide is an organic compound that features both azide and bromide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(6-bromohexyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(6-bromohexyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
4-Azido-N-(6-bromohexyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 4-Azido-N-(6-bromohexyl)benzamide depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic carbon centers.
Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group undergoes cycloaddition with alkynes, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
Benzyl Azide: Similar in structure but lacks the bromine atom.
N-(6-Bromohexyl)benzamide: Similar but lacks the azide group.
4-Azidobenzamide: Similar but lacks the hexyl chain.
Uniqueness
4-Azido-N-(6-bromohexyl)benzamide is unique due to the presence of both azide and bromide functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
92143-48-1 |
---|---|
Molecular Formula |
C13H17BrN4O |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
4-azido-N-(6-bromohexyl)benzamide |
InChI |
InChI=1S/C13H17BrN4O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10H2,(H,16,19) |
InChI Key |
YPQPPXOQFPNKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCBr)N=[N+]=[N-] |
Origin of Product |
United States |
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